4,6,8-trimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine
Description
The compound 4,6,8-trimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine (IUPAC name, RN: 376370-52-4) is a quinazoline derivative featuring a 1,4-dihydropyrimidine substituent at the 2-amine position . Its structure includes three methyl groups at positions 4, 6, and 8 of the quinazoline core, which may enhance lipophilicity and influence binding to biological targets such as STAT proteins .
Properties
Molecular Formula |
C18H23N5 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
4,6,8-trimethyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C18H23N5/c1-10-7-11(2)15-14(8-10)13(4)20-16(21-15)22-17-19-12(3)9-18(5,6)23-17/h7-9H,1-6H3,(H2,19,20,21,22,23) |
InChI Key |
NXZXRPKKYIPBNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(C=C(N3)C)(C)C)C)C |
solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Formation of Quinazoline Core
The quinazoline backbone is synthesized via Skraup reaction or modified condensation of substituted anilines with ketones:
-
Starting Material : 2,4,6-Trimethylaniline reacts with acetylacetone under acidic conditions (HCl or H₂SO₄) to form 4,6,8-trimethyl-3,4-dihydroquinazolin-2(1H)-one.
-
Oxidation : The dihydroquinazoline is oxidized using KMnO₄ or DDQ to yield 4,6,8-trimethylquinazolin-2-amine.
Reaction Scheme :
Synthesis of Dihydropyrimidine Moiety
The dihydropyrimidine component is prepared via Biginelli reaction :
-
Reactants : Ethyl acetoacetate, urea, and 4,4,6-trimethyl-1,3-diketone undergo cyclocondensation in ethanol/HCl to form 4,4,6-trimethyl-1,4-dihydropyrimidin-2-amine.
Reaction Conditions :
Coupling of Quinazoline and Dihydropyrimidine
The final step involves N-alkylation or Buchwald–Hartwig coupling :
-
N-Alkylation : Quinazolin-2-amine reacts with 2-chloro-4,4,6-trimethyl-1,4-dihydropyrimidine in DMF/K₂CO₃ (70°C, 12 h).
-
Catalytic Coupling : Pd(OAc)₂/Xantphos catalyzes the cross-coupling between bromoquinazoline and dihydropyrimidine-2-amine (Yield: 65–78%).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF or toluene |
| Temperature | 70–110°C |
| Reaction Time | 12–24 h |
| Yield | 60–78% |
One-Pot Cyclocondensation Method
A streamlined protocol combines both moieties in a single pot:
-
Reactants : 2-Amino-4,6,8-trimethylquinazoline, acetylacetone, and guanidine hydrochloride.
Advantages :
-
Reduced purification steps
-
Overall yield: 55–68%
Limitations :
-
Requires strict stoichiometric control to avoid byproducts.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
-
Procedure :
Results :
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 20 min |
| Yield | 65% | 82% |
Catalytic Methods
Acid Catalysis
Organocatalysis
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Characterization :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Multi-Step Condensation | 60–78 | 24–48 h | High |
| One-Pot Cyclocondensation | 55–68 | 8–12 h | Moderate |
| Microwave-Assisted | 75–82 | 20–30 min | High |
| Catalytic (FeCl₃) | 75–88 | 4–6 h | Industrial |
Challenges and Optimizations
-
Byproduct Formation : Competing reactions during coupling steps reduce yields. Mitigated by using excess dihydropyrimidine (1.2 equiv).
-
Solvent Choice : DMF increases reaction rate but complicates purification. Switching to toluene improves purity at the cost of longer reaction times.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4,6,8-Trimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that similar quinazoline derivatives can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
Antimicrobial Properties
The antimicrobial efficacy of 4,6,8-trimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine has been evaluated against various bacterial strains. Studies suggest that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Agricultural Applications
Pesticidal Activity
This compound has been investigated for its potential use as a pesticide. Preliminary studies indicate that it can effectively control pests while being less harmful to beneficial insects. Its mode of action likely involves interference with the nervous system of target pests, leading to paralysis and death .
Herbicidal Properties
In addition to its pesticidal effects, the compound has shown herbicidal activity against several weed species. Research suggests that it inhibits key metabolic pathways in plants, thereby preventing growth and reproduction. This property could be particularly useful in developing eco-friendly herbicides .
Materials Science
Polymer Development
The incorporation of 4,6,8-trimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine into polymer matrices has been explored for enhancing material properties. Studies have shown that adding this compound can improve thermal stability and mechanical strength of polymers. This application is particularly relevant in the production of high-performance materials for industrial use .
Case Studies
Mechanism of Action
The mechanism of action of 4,6,8-trimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Synthetic Challenges: Methoxy-substituted derivatives exhibit lower yields (2.4–21%) compared to non-polar methylated analogues, possibly due to side reactions or purification difficulties .
- Bioisosteric Replacements : Replacing the dihydropyrimidine with a phenylpyrimidine (e.g., 4-methyl-6-phenylpyrimidine) increases aromaticity, which may enhance π-π stacking in target binding .
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound (~349.45 g/mol) and its phenylpyrimidine analogue fall within the acceptable range for drug-likeness (MW < 500), whereas morpholine- or triazine-containing derivatives (e.g., C21H31N7O, MW 397.52) approach the upper limit, risking reduced bioavailability .
Biological Activity
The compound 4,6,8-trimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine is a novel derivative within the quinazoline family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that combines features of both quinazoline and dihydropyrimidine systems. The presence of multiple methyl groups may influence its lipophilicity and biological interactions.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with quinazoline derivatives, including:
- Antitumor Activity : Quinazoline derivatives have shown promising results in inhibiting tumor cell proliferation. For instance, compounds similar to the target compound have been evaluated against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .
- Antiviral Properties : Research indicates that certain quinazoline derivatives exhibit antiviral activity. For example, modifications at specific positions on the quinazoline ring have been associated with enhanced activity against viral infections .
- Antioxidant Activity : The antioxidant properties of related compounds have been studied extensively. The presence of hydroxyl groups in specific configurations has been linked to increased radical scavenging activity .
Case Studies and Research Findings
- Antitumor Efficacy :
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves interactions with cellular targets such as tubulin or enzymes involved in cell cycle regulation. For instance, studies suggest that some quinazoline derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis .
- Antiviral Activity :
Data Tables
| Biological Activity | Compound Derivative | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Antitumor | 5c | 5.53 | HT29 |
| Antiviral | Various | 0.20 - 0.35 | MT-4 |
| Antioxidant | 2-substituted | Varies | N/A |
Q & A
Q. Yield Optimization Strategies :
-
Design of Experiments (DoE) : Systematically vary parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(OAc)₂) to identify optimal conditions .
-
In Situ Monitoring : Track reaction progress via TLC or LC-MS to minimize side products.
-
Table: Key Reaction Parameters
Parameter Optimal Range Impact on Yield Temperature 100–110°C Maximizes coupling efficiency Catalyst Pd(OAc)₂ (5 mol%) Reduces side reactions Solvent DMF Enhances solubility
Basic: Which spectroscopic and chromatographic methods reliably characterize structural integrity and purity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry using methyl group splitting patterns (e.g., δ 2.1–2.5 ppm for quinazoline-CH₃; δ 1.2–1.5 ppm for dihydropyrimidine-CH₃) .
- MALDI-TOF/MS : Validate molecular weight (e.g., [M+H]⁺ at m/z ~420–450) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (ACN/H₂O gradient).
Q. Cross-Validation Protocol :
Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Use elemental analysis (C, H, N) to confirm stoichiometry.
Advanced: How can computational modeling predict regioselectivity in synthesis?
Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify kinetically favored pathways .
- Regioselectivity Analysis : Compare activation energies for competing alkylation sites (e.g., quinazoline C-2 vs. C-4).
Case Study :
DFT simulations revealed that steric hindrance from 4,4,6-trimethyl groups directs coupling to the quinazoline C-2 position (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for C-4) .
Advanced: How to resolve contradictions between NMR and mass spectrometry data?
Methodological Answer:
- Hypothesis Testing :
- Degradation Check : Re-analyze samples after 24 hours to rule out hydrolysis/oxidation.
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm fragmentation patterns in MS .
- X-ray Crystallography : Resolve ambiguities via single-crystal structure determination (e.g., C–N bond lengths ~1.35 Å) .
Example : A MALDI-TOF peak at m/z 447.8 initially suggested impurities, but X-ray data confirmed a stable hydrate form (Δmass = +18.02) .
Advanced: How to optimize conditions for dihydropyrimidine-quinazoline linkage formation?
Methodological Answer:
Q. Table: RSM Optimization Results
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Catalyst | CuI | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | None | Xantphos | Xantphos |
| Time (h) | 12 | 24 | 18 |
Basic: What purification parameters are critical for this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate methyl-substituted isomers.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for crystal growth .
Monitoring : Track purity via HPLC at 254 nm; collect fractions with >99% peak area .
Advanced: How to explain stereochemical anomalies in derivatives?
Methodological Answer:
- Conformational Analysis : Use molecular dynamics (MD) simulations to assess steric effects of 4,4,6-trimethyl groups.
- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H columns (heptane/IPA 85:15).
Case Study : Unplanned cis/trans isomerism in derivatives was traced to hindered rotation around the C–N bond (barrier = 12 kcal/mol) .
Basic: How do methyl substituents influence reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
